4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[3,2-b]pyrrole family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-thiophenecarboxaldehyde and ethyl azidoacetate as starting materials. These reactants undergo a cyclization reaction to form the thieno[3,2-b]pyrrole core, followed by functionalization to introduce the isopentyl group and carboxylic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carboxylic acid moiety.
Scientific Research Applications
4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in DNA methylation, such as lysine-specific demethylase 1 (KDM1). This inhibition can lead to changes in gene expression, which may be beneficial in treating certain types of cancer .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific isopentyl substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H15NO2S |
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Molecular Weight |
237.32 g/mol |
IUPAC Name |
4-(3-methylbutyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C12H15NO2S/c1-8(2)3-5-13-9-4-6-16-11(9)7-10(13)12(14)15/h4,6-8H,3,5H2,1-2H3,(H,14,15) |
InChI Key |
DHOJZMUSACMSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(C=C1C(=O)O)SC=C2 |
Origin of Product |
United States |
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